molecular formula C6H10O3 B12059287 ethyl 3-oxo(1,2-13C2)butanoate

ethyl 3-oxo(1,2-13C2)butanoate

Cat. No.: B12059287
M. Wt: 132.13 g/mol
InChI Key: XYIBRDXRRQCHLP-UHJUODCXSA-N
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Description

This compound is a colorless liquid ester with a pleasant odor and is used extensively in organic synthesis . The presence of the isotopic labels (13C) makes it particularly useful in various scientific research applications, including tracer studies and mechanistic investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo(1,2-13C2)butanoate can be synthesized by reacting ethyl ethanoate with sodium or sodium ethoxide . The reaction involves the Claisen ester condensation method, which is a well-known process in organic chemistry . The reaction conditions typically include anhydrous solvents and a controlled temperature environment to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the isotopic integrity of the compound. The industrial production also emphasizes safety and environmental considerations, ensuring minimal waste and efficient resource utilization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo(1,2-13C2)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include acetoacetic acid derivatives, alcohols, and various substituted esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Ethyl 3-oxo(1,2-13C2)butanoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl 3-oxo(1,2-13C2)butanoate is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The isotopic labeling in this compound provides a distinct advantage in research applications, allowing for precise tracking and analysis in various studies.

Properties

Molecular Formula

C6H10O3

Molecular Weight

132.13 g/mol

IUPAC Name

ethyl 3-oxo(1,2-13C2)butanoate

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i4+1,6+1

InChI Key

XYIBRDXRRQCHLP-UHJUODCXSA-N

Isomeric SMILES

CCO[13C](=O)[13CH2]C(=O)C

Canonical SMILES

CCOC(=O)CC(=O)C

Origin of Product

United States

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